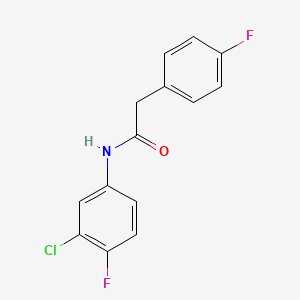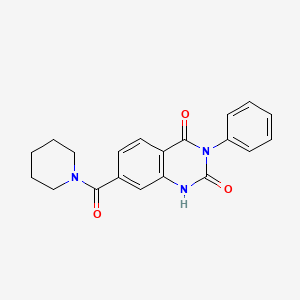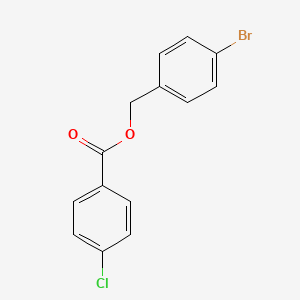![molecular formula C15H16N4O2 B5762092 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine](/img/structure/B5762092.png)
2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine, also known as FAPP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FAPP belongs to the class of pyrimidine derivatives and has been shown to exhibit potent biological activity against various diseases.
作用機序
The mechanism of action of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine is not fully understood, but it is believed to act through multiple pathways. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases and AKT. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine also activates the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. Additionally, 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to modulate the activity of various signaling pathways involved in inflammation and neuroprotection.
Biochemical and Physiological Effects:
2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to exhibit potent biological activity against various diseases, including cancer, inflammation, and neurological disorders. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation in animal models of arthritis, and improve cognitive function in animal models of Alzheimer's disease. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine also has been shown to modulate the activity of various signaling pathways involved in inflammation and neuroprotection.
実験室実験の利点と制限
The advantages of using 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine in lab experiments include its potent biological activity, its ability to modulate multiple signaling pathways, and its potential therapeutic applications. The limitations of using 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine in lab experiments include its limited solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the research of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its pharmacokinetic properties, such as its solubility and bioavailability, to improve its therapeutic potential. Additionally, future studies could investigate the potential of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine as a combination therapy with other drugs for the treatment of various diseases. Finally, further studies could investigate the potential of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine as a diagnostic tool for the early detection of cancer and other diseases.
Conclusion:
In conclusion, 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine is a promising chemical compound with potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine exhibits potent biological activity and modulates multiple signaling pathways involved in disease progression. However, further studies are needed to fully understand its mechanism of action and optimize its pharmacokinetic properties. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has the potential to be a valuable tool in the fight against various diseases and warrants further investigation.
合成法
The synthesis of 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine involves the reaction of 3-(2-furyl)acrylic acid with piperazine and 2-chloro-4,6-dimethoxypyrimidine in the presence of a catalyst. The resulting product is 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine, which can be purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has shown promising results in various preclinical studies as a potential therapeutic agent for the treatment of cancer, inflammation, and neurological disorders. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine has anti-inflammatory properties and has been shown to reduce inflammation in animal models of arthritis. 2-{4-[3-(2-furyl)acryloyl]-1-piperazinyl}pyrimidine also has neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-pyrimidin-2-ylpiperazin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(5-4-13-3-1-12-21-13)18-8-10-19(11-9-18)15-16-6-2-7-17-15/h1-7,12H,8-11H2/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBWBHRTQPZSQJ-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[3-(2-Furyl)acryloyl]-1-piperazinyl}pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(acetylamino)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5762034.png)

![N,N-dimethyl-N'-[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5762036.png)

![1-(3-chloro-2-methylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5762054.png)
![N-[4-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5762057.png)
![1-(2-fluorophenyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B5762068.png)

![N'-[(5-bromo-2-thienyl)methylene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5762071.png)
![N-(2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5762081.png)

![ethyl 4-{[N-(2,3-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B5762111.png)